molecular formula C11H10N2OS B1353723 (5E)-5-ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 5800-50-0

(5E)-5-ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one

Cat. No. B1353723
CAS RN: 5800-50-0
M. Wt: 218.28 g/mol
InChI Key: SXYSWGDIVRMEDE-XNWCZRBMSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is unique and contributes to its diverse applications. The InChI code for this compound is 1S/C11H12N2OS/c1-2-9-10 (14)13 (11 (15)12-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3, (H,12,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.3 . Its melting point is between 182-184 degrees Celsius . It appears as a powder at room temperature .

Scientific Research Applications

Heterocyclic Compounds Synthesis and Biological Applications

  • Synthesis and Medicinal Chemistry : Thiazolidine and imidazolidine motifs are central to the synthesis of bioactive compounds. They act as a bridge between organic synthesis and medicinal chemistry, encouraging the exploration of new drug candidates. These motifs are present in various natural and synthetic compounds, demonstrating significant anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Synthetic approaches, including multicomponent reactions and green chemistry, have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity (Nusrat Sahiba et al., 2020).

  • Analytical Methods and Antioxidant Activity : Various analytical methods are used to determine the antioxidant activity of thiazolidines and their derivatives. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical in assessing the antioxidant capacity of complex samples, which is essential for understanding the biological implications of these compounds (I. Munteanu & C. Apetrei, 2021).

  • Drug Design and Therapeutic Applications : The thiazolidine scaffold is recognized for its diverse therapeutic and pharmaceutical activities, serving as a crucial element in drug design. The exploration of thiazolidine derivatives highlights their potential in addressing various biological targets, supporting the development of next-generation drug candidates with multifunctional properties (B. ArunlalV. et al., 2015).

properties

IUPAC Name

(5E)-5-ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h2-7H,1H3,(H,12,15)/b9-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYSWGDIVRMEDE-XNWCZRBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(=O)N(C(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C(=O)N(C(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80421052
Record name PTH-DELTA-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-ethylidene-3-phenyl-2-sulfanylideneimidazolidin-4-one

CAS RN

5800-50-0
Record name PTH-DELTA-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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